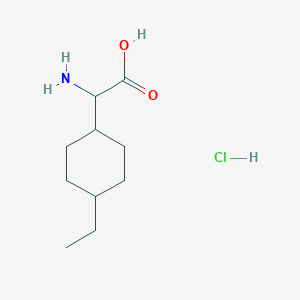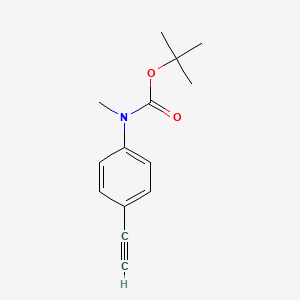![molecular formula C18H20N2O B8097977 3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline](/img/structure/B8097977.png)
3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline is a chemical compound that features a piperidin-1-yl carbonyl group attached to a phenyl ring, which is further connected to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline typically involves the following steps:
Benzoylation: : The starting material, aniline, is benzoylated to form benzoyl chloride.
Piperidin-1-yl Carbonylation: : The benzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the piperidin-1-yl carbonyl group.
Coupling Reaction: : The resulting compound is then coupled with another phenyl ring to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline can undergo various chemical reactions, including:
Oxidation: : The aniline group can be oxidized to form nitrobenzene derivatives.
Reduction: : The compound can be reduced to form amines.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: : Common reagents include bromine (Br2) and iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: : Nitrobenzene derivatives.
Reduction: : Amines.
Substitution: : Brominated or chlorinated phenyl derivatives.
Scientific Research Applications
3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline is similar to other aromatic amines and piperidine derivatives. its unique structure, particularly the presence of the piperidin-1-yl carbonyl group, sets it apart from other compounds. Some similar compounds include:
4-(Piperidin-1-yl)benzaldehyde
3-(Piperidin-1-yl)phenol
4-(Piperidin-1-yl)aniline
These compounds share structural similarities but may have different biological activities and applications.
Properties
IUPAC Name |
[4-(3-aminophenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-17-6-4-5-16(13-17)14-7-9-15(10-8-14)18(21)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPACWIAAZKTAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(Boc-amino)ethyloxy]benzoic acid](/img/structure/B8097991.png)


![Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B8098015.png)
